

# Methyl 4-amino-2-methoxybenzoate as an intermediate for Lenvatinib

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## Compound of Interest

Compound Name:	Methyl 4-amino-2-methoxybenzoate
Cat. No.:	B016309

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## Application Notes and Protocols for the Synthesis of Lenvatinib

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes detail a widely recognized synthetic route for Lenvatinib, commencing from 4-amino-3-chlorophenol. While the inquiry specified **Methyl 4-amino-2-methoxybenzoate** as an intermediate, a thorough review of scientific literature and patents did not yield a common or established synthetic pathway for Lenvatinib utilizing this specific compound. The presented protocol is based on documented and validated methods.

## Introduction

Lenvatinib is an oral multi-targeted tyrosine kinase inhibitor used in the treatment of various cancers, including thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma.<sup>[1][2]</sup> Its mechanism of action involves the inhibition of several receptor tyrosine kinases (RTKs) implicated in pathogenic angiogenesis, tumor growth, and cancer progression.<sup>[3][4]</sup> This document provides a detailed protocol for the synthesis of Lenvatinib, focusing on a common route involving the key intermediates 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea and 4-chloro-7-methoxyquinoline-6-carboxamide.

## Synthesis Overview

The synthesis of Lenvatinib from 4-amino-3-chlorophenol is a multi-step process that involves the synthesis of two key intermediates, which are then coupled to form the final Lenvatinib base. The base is subsequently converted to the mesylate salt for pharmaceutical use.

## Experimental Protocols

### Synthesis of Intermediate 1: 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea

This procedure details the formation of the urea intermediate from 4-amino-3-chlorophenol.

Protocol:

- Reaction Setup: Suspend 4-Amino-3-chloro-phenol hydrochloride salt (60.0 g, 333.3 mmol) in 2-methyltetrahydrofuran (180 mL) and cool the suspension to 0-5°C.[5][6]
- Addition of Base: Add a solution of sodium bicarbonate (58.8 g, 699.9 mmol) in water (650 mL) dropwise over 25 minutes, maintaining the temperature below 10°C.[5]
- Formation of Carbamate: Add a solution of phenyl chloroformate (57.4 g, 366.7 mmol) in 2-methyltetrahydrofuran (96 mL) dropwise over 25 minutes, keeping the temperature below 10°C. Stir the mixture at 0-5°C for 10 minutes.[5]
- Reaction with Cyclopropylamine: Separate the organic phase and add cyclopropylamine (37.9 g, 666.6 mmol) dropwise over 30 minutes, maintaining the temperature below 10°C. The mixture is then stirred at 50°C for 3 hours.[5][6]
- Work-up and Crystallization: After the reaction, perform an acidic wash to remove excess cyclopropylamine. The product is then crystallized from a 4:1 mixture of ethyl acetate and heptane to yield 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea as white crystals.[5][6]

Quantitative Data Summary for Intermediate 1 Synthesis

Reactant/Product	Molecular Weight	Amount	Moles (mmol)	Yield (%)	Purity (%)
4-Amino-3-chloro-phenol hydrochloride	179.02	60.0 g	333.3	-	-
Phenyl chloroformate	156.57	57.4 g	366.7	-	-
Cyclopropylamine	57.09	37.9 g	666.6	-	-
1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea	226.66	68.5 g	302.2	91	≥ 99.7

Data sourced from patent EP 3620452 A1.[\[5\]](#)

## Synthesis of Intermediate 2: 4-chloro-7-methoxyquinoline-6-carboxamide

This intermediate can be synthesized through various routes. One common method starts from 4-cyano-3-hydroxyaniline.

Protocol:

- Methylation: Dissolve 4-cyano-3-hydroxyaniline (134g) in N,N-dimethylformamide (DMF) (500mL). To 300g of this mixture, add tetrabutylammonium bromide (32g) and potassium carbonate (268g). Heat to 110°C and add dimethyl carbonate (100g) dropwise. Continue the reaction for 8 hours.[\[7\]](#)
- Oximation: The product from the previous step, 4-cyano-3-methoxyaniline (74g), is dissolved in ethanol and refluxed with propionaldehyde acid (50g) for 5 hours.[\[7\]](#)

- Cyclization and Chlorination: The resulting oxime is cyclized and then chlorinated using thionyl chloride ( $\text{SOCl}_2$ ) to yield 6-cyano-7-methoxy-4-chloroquinoline.[7]
- Hydrolysis: Dissolve 6-cyano-7-methoxy-4-chloroquinoline (218g) in an acetic acid solution (glacial acetic acid to water ratio of 1:1500). Heat the mixture to 80°C for 24 hours. After cooling and adding ice water, the product, 4-chloro-7-methoxyquinoline-6-carboxamide, precipitates as a white solid.[7][8]

#### Quantitative Data Summary for Intermediate 2 Synthesis

Step	Starting Material	Product	Yield (%)
Hydrolysis of cyano group	6-cyano-7-methoxy-4-chloroquinoline	4-chloro-7-methoxyquinoline-6-carboxamide	~91%

Yield data is indicative and can vary based on specific reaction conditions.[9]

## Final Synthesis of Lenvatinib

This step involves the coupling of the two key intermediates.

Protocol:

- Reaction Setup: Suspend 4-chloro-7-methoxyquinoline-6-carboxamide (0.983 g, 4.15 mmol) and 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea (1.13 g, 4.99 mmol) in dimethylsulfoxide (DMSO) (20 mL).[5]
- Coupling Reaction: Add cesium carbonate (2.71 g, 8.32 mmol) to the mixture and stir at 70°C for 23 hours.[5]
- Crystallization: The crude Lenvatinib is dissolved in DMSO at 70°C, then cooled to room temperature. Dichloromethane is added, and the mixture is stirred to induce crystallization. The resulting solid is filtered and dried.[5]

#### Quantitative Data Summary for Lenvatinib Synthesis

Reactant/Product	Molecular Weight	Amount	Moles (mmol)	Yield (%)	Purity (%)
4-chloro-7-methoxyquinoline-6-carboxamide	236.65	0.983 g	4.15	-	-
1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea	226.66	1.13 g	4.99	-	-
Cesium Carbonate	325.82	2.71 g	8.32	-	-
Lenvatinib	426.85	-	-	~67% (total)	> 99.5

Data sourced from patent EP 3620452 A1.[\[5\]](#)

## Formation of Lenvatinib Mesylate

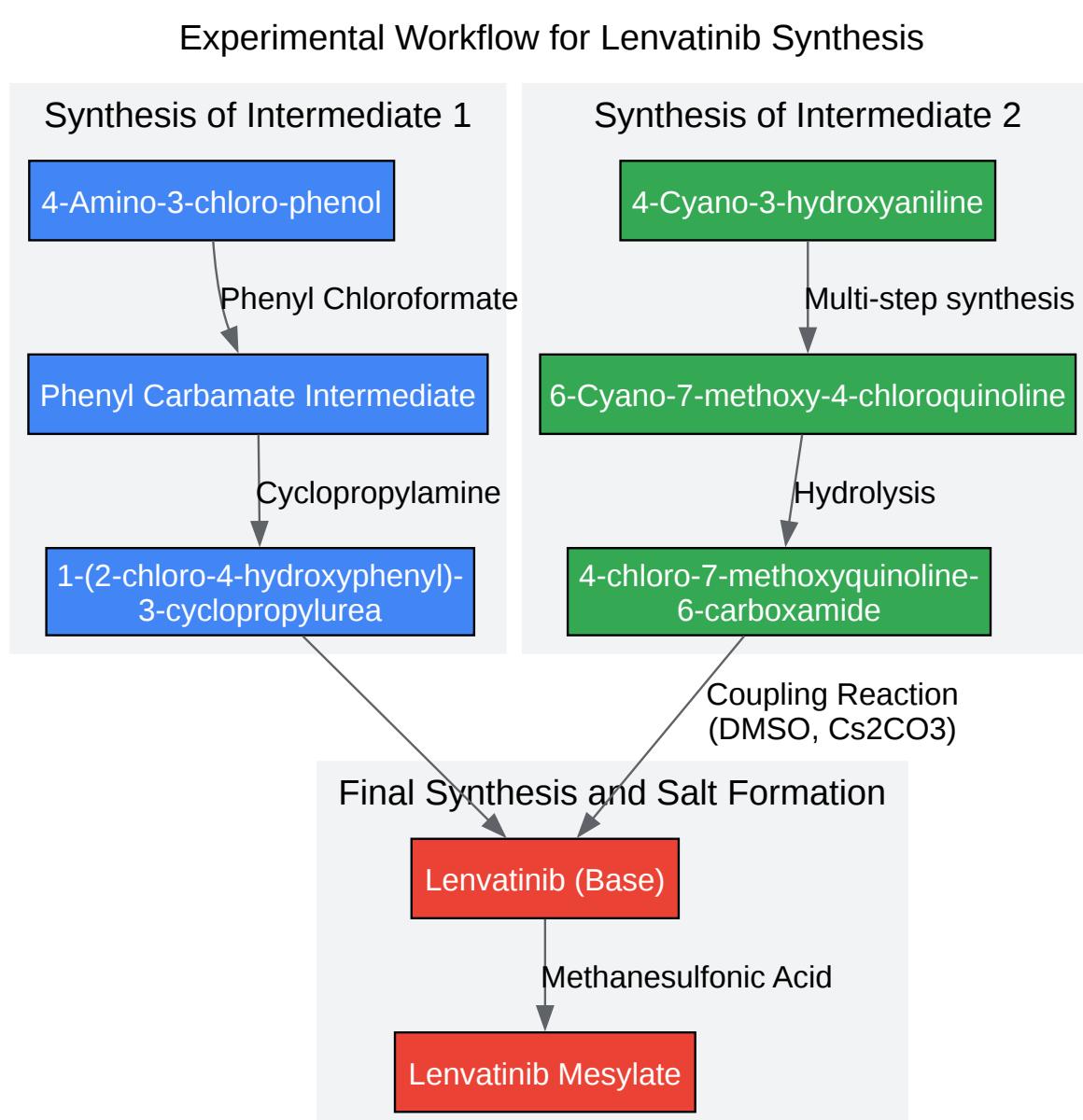
The final step is the formation of the mesylate salt for improved stability and solubility.[\[1\]](#)

Protocol:

- Dissolution: Take Lenvatinib base (10.0 g) and dissolve it in dimethylacetamide (150 mL) by heating to 60-65°C to get a clear solution.
- Salt Formation: Prepare a solution of methanesulfonic acid (2.25 g) in methyl isobutyl ketone (20 mL) and add it to the Lenvatinib solution at 25-30°C.
- Precipitation: Add another 280 mL of methyl isobutyl ketone to the reaction mixture and stir for 2-3 hours at 25-30°C.
- Isolation: Filter the resulting precipitate, wash with methyl isobutyl ketone, and dry under reduced pressure at 55°C to obtain Lenvatinib mesylate.

## Visualizations

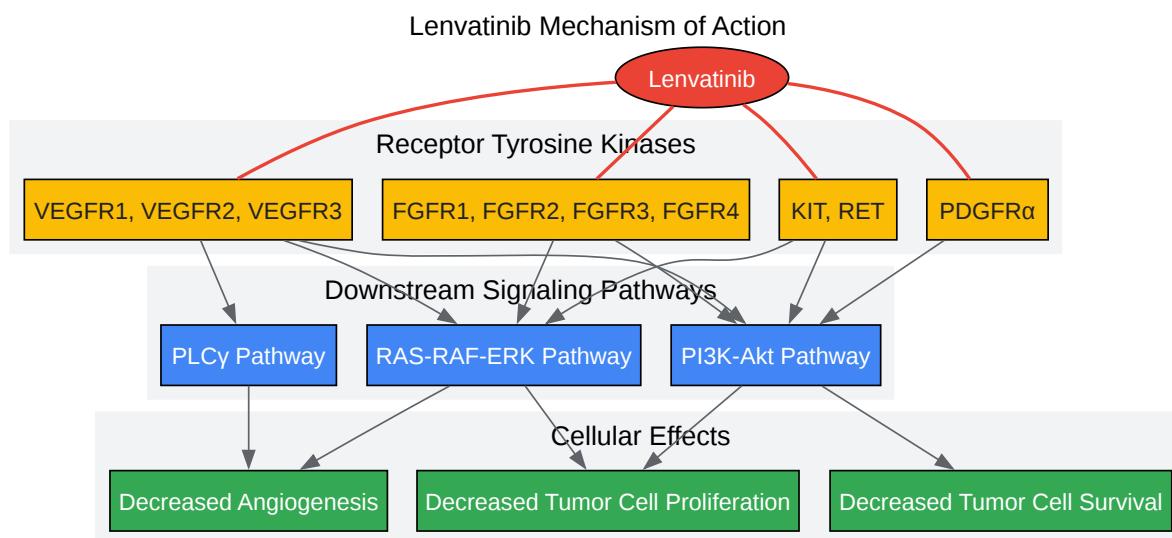
### Experimental Workflow for Lenvatinib Synthesis



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Caption: A flowchart illustrating the key stages in the synthesis of Lenvatinib Mesylate.

# Lenvatinib Signaling Pathway Inhibition



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Caption: Lenvatinib inhibits multiple receptor tyrosine kinases, blocking downstream signaling pathways.

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